
3-Fluoro-3-phenylpiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Fluoro-3-phenylpiperidine hydrochloride is a useful research compound. Its molecular formula is C11H15ClFN and its molecular weight is 215.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Maternal Aggression in Mice
Research on maternal aggression in laboratory mice utilized phenylpiperazine compounds, similar to 3-Fluoro-3-phenylpiperidine hydrochloride, to test hypotheses regarding the nature of maternal aggression. The study found that lactating females treated with phenylpiperazine were significantly less aggressive than controls, supporting the idea that maternal aggression is offensive in nature. This suggests potential applications of related compounds in studying and potentially modulating aggressive behaviors in animal models (Racine & Flannelly, 1986).
Biotransformation in Beagle Dogs
A study on the biotransformation of para-substituted phenylpiperazine derivatives, which are structurally related to this compound, in beagle dogs revealed insights into their metabolic pathways. The metabolites formed included N-desphenylated metabolites and hydroxylated metabolites, with some retaining the original para substituent. These findings highlight the complexity of metabolic pathways for such compounds and their potential implications for pharmacokinetics and pharmacodynamics in therapeutic applications (Galmier et al., 1991).
Predatory Aggression in Mice and Rats
Another study involving phenylpiperazine derivatives like this compound investigated their effects on predatory aggression in mice and rats. The treatment inhibited predatory behavior towards certain prey while not affecting others, indicating a prey-specific effect that could be attributed to increased fearfulness induced by the drug. This research could inform the development of compounds for modulating predatory or aggressive behaviors in animal models and potentially in therapeutic settings for aggression-related disorders (Schultz & Kemble, 1986).
Antinociceptive Properties
The synthesis and evaluation of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues, related to this compound, demonstrated potent functional antagonism of nicotine-induced antinociception without showing agonist effects in pain tests. These findings suggest potential applications in identifying receptor subtypes involved in pharmacological effects of nicotine and as potential pharmacotherapies for smoking cessation (Carroll et al., 2004).
Properties
IUPAC Name |
3-fluoro-3-phenylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-11(7-4-8-13-9-11)10-5-2-1-3-6-10;/h1-3,5-6,13H,4,7-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYHRHZNSGXATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C2=CC=CC=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-ethyl 2-((3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2508186.png)
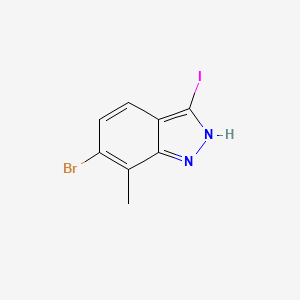
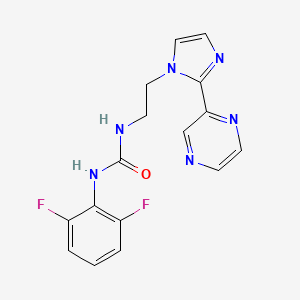
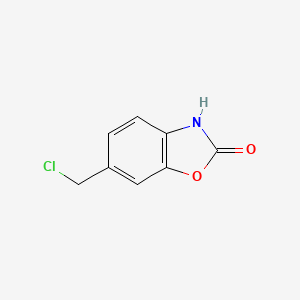
![Methyl 8-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2508191.png)
![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]but-2-ynamide](/img/structure/B2508193.png)
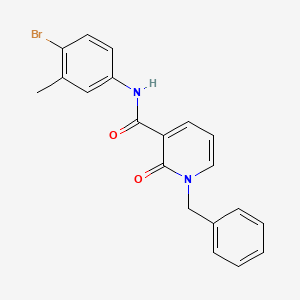
![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]prop-2-enamide](/img/structure/B2508200.png)
![3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2508201.png)
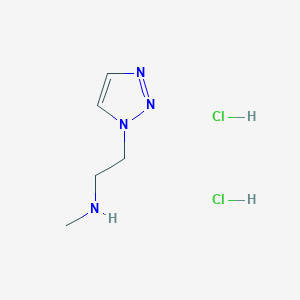
![2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2508205.png)
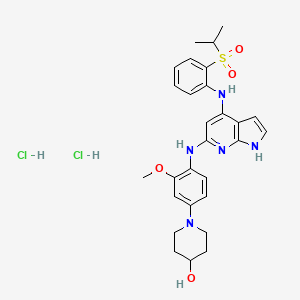
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2508207.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2508208.png)
